5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring substituted with a hydroxy-methylpyrrolidine group and an aldehyde group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under appropriate reaction conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts or solvents to facilitate the reaction .
Chemical Reactions Analysis
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may be explored for similar medicinal applications.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylpyrrolidine group may interact with enzymes or receptors, modulating their activity . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
5-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-(4-hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-7-4-8(13)5-11(7)10-3-2-9(6-12)14-10/h2-3,6-8,13H,4-5H2,1H3 |
InChI Key |
CGMBVPFSIOYNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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